1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c1-14-8-12-24-17(14)4-5-18(20)19-9-6-16(7-10-19)25(21,22)13-15-3-2-11-23-15/h2-3,8,11-12,16H,4-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBPUWHRCVOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structural components, including a furan ring, piperidine ring, and a thiophen moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 437.6 g/mol. The presence of multiple functional groups contributes to its versatility in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H27NO4S |
| Molecular Weight | 437.6 g/mol |
| Structural Features | Furan, Piperidine, Thiophen |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, which could lead to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity :
Preliminary studies have shown that this compound has potential antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains.
Anticancer Properties :
Investigations into the anticancer potential of this compound are ongoing. Initial findings suggest it may induce apoptosis in cancer cell lines through specific molecular interactions.
Neuroprotective Effects :
There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-(Furan-2-ylmethyl)sulfonyl)piperidine | Piperidine ring and sulfonamide group | Moderate AChE inhibition |
| 3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-one | Similar piperidine structure with methoxy substitution | High BChE inhibition |
| 2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamide | Contains a piperidine ring but differs in functional groups | Low AChE inhibition |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- In Vitro Antimicrobial Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Anticancer Activity Assessment : In a cell line study involving breast cancer cells, treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, highlighting its potential as an anticancer therapeutic.
- Neuroprotective Study : Research evaluating the neuroprotective effects on neuronal cell lines showed that the compound reduced oxidative stress markers significantly compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogs
(a) 1-(4-Amino-5-chloro-2-methoxyphenyl)-3-(1-(3-aminopropyl)piperidin-4-yl)propan-1-one (, Compound 12)
- Key Differences: Replaces the sulfonyl-furan group with a 3-aminopropyl chain on piperidine. Features a 4-amino-5-chloro-2-methoxyphenyl ketone instead of 3-methylthiophene.
- Synthesized via a 48-hour reaction with 62% yield, indicating higher complexity compared to the target compound’s hypothetical synthesis .
(b) 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (, Compound 21)
- Key Differences :
- Substitutes piperidine with piperazine and introduces a chloro-trifluoromethylpyridine group.
- Uses a thiophen-2-ylthio moiety instead of 3-methylthiophene.
- Functional Implications :
Thiophene- and Furan-Containing Analogs
(a) 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ()
- Key Differences: Replaces the piperidine-sulfonyl-furan group with a hydroxy-methylphenyl chalcone system. Retains the 3-methylthiophene moiety but as a propenone derivative.
- Functional Implications :
(b) Hesperetin Dihydrochalcone 7′-Glucoside ()
- Key Differences :
- Features a glucosyloxy-dihydroxyphenyl group instead of piperidine-sulfonyl-furan.
- Contains a 3-hydroxy-4-methoxyphenyl propan-1-one linked to a carbohydrate.
- Functional Implications :
- The glucoside moiety improves water solubility, making it suitable for nutraceutical applications. This contrasts with the target compound’s likely lipophilic profile .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one?
Methodological Answer: The synthesis typically involves coupling a piperidine sulfonyl derivative with a thiophene-containing propanone precursor. Key steps include:
- Amide bond formation : Use coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in anhydrous DMF with triethylamine as a base .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed to isolate the product.
Example Protocol Table:
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| HOBt | Coupling agent | RT, 24h, DMF | ~60% |
| TBTU | Activator | Anhydrous, NEt3 | — |
| 3-methylthiophen-2-yl | Electrophilic partner | Reflux, 12h | — |
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
Q. What are the solubility properties of this compound, and how do they influence purification strategies?
Methodological Answer:
Q. What spectroscopic techniques are critical for functional group identification?
Methodological Answer:
- FT-IR : Confirms sulfonyl (S=O stretch: 1150–1300 cm) and carbonyl (C=O: 1650–1750 cm) groups.
- NMR : signals for furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
Methodological Answer:
- Parameters : Temperature, solvent polarity, and reagent stoichiometry are varied systematically.
- Statistical modeling : Response surface methodology (RSM) identifies optimal conditions. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility .
Example DoE Table:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25–80°C | 60°C |
| Solvent | DMF, THF, DCM | DMF |
| Reaction Time | 6–24h | 12h |
Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiophene moiety?
Methodological Answer:
- Analog synthesis : Replace 3-methylthiophen-2-yl with 4-chlorophenyl or nitro-substituted thiophenes to assess electronic effects.
- Biological assays : Compare binding affinity (e.g., IC) with analogs like 3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Q. How should researchers address contradictory data in reaction yields reported across studies?
Methodological Answer:
Q. What is the role of the sulfonyl group in mediating electrophilic reactivity?
Methodological Answer:
- Electrophilicity : The sulfonyl group activates adjacent carbons for nucleophilic attack, enabling functionalization (e.g., substitution at the piperidine nitrogen) .
- Stability : Sulfonyl derivatives resist oxidation compared to thioether analogs, enhancing shelf life .
Q. What strategies enable selective functionalization of the furan ring without disrupting the sulfonyl group?
Methodological Answer:
- Protecting groups : Temporarily block the sulfonyl group with tert-butyl dimethylsilyl (TBS) during furan modifications.
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions to preserve sulfonyl integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
